molecular formula C19H24N4O4S B2534522 (E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine-4-carboxamide CAS No. 1334377-19-3

(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2534522
CAS RN: 1334377-19-3
M. Wt: 404.49
InChI Key: KBETVZQVMODOMU-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole show promise as anticancer agents. A study highlighted the synthesis of such compounds and their evaluation, revealing that certain derivatives exhibited significant anticancer activity against a range of cancer cell lines. These findings suggest a potential pathway for the development of new anticancer treatments utilizing similar chemical structures (Rehman et al., 2018).

Antibacterial Properties

Another area of research focuses on the antibacterial activity of N-substituted derivatives of 1,3,4-oxadiazole. These compounds were synthesized and tested against various Gram-negative and Gram-positive bacteria, showing moderate to significant antibacterial activity. This research underscores the potential of 1,3,4-oxadiazole derivatives in the development of new antibacterial agents, indicating possible applications for structurally related compounds (Khalid et al., 2016).

Alzheimer’s Disease Treatment

Derivatives of 3-piperidinyl-1,3,4-oxadiazole have been investigated for their potential as drug candidates for Alzheimer’s disease. The synthesis of these compounds and their evaluation for enzyme inhibition activity against acetylcholinesterase (AChE) suggest their utility in treating Alzheimer's disease. The research presents these compounds as promising drug candidates, warranting further studies for their potential therapeutic applications (Rehman et al., 2018).

Tubulin Inhibition

A novel chemical class, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as antiproliferative agents acting as tubulin inhibitors. These findings are significant as they contribute to the development of new cancer therapies targeting the tubulin protein, critical for cell division (Krasavin et al., 2014).

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-14-3-5-16(6-4-14)9-12-28(25,26)23-10-7-17(8-11-23)19(24)20-13-18-21-15(2)22-27-18/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,20,24)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBETVZQVMODOMU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.